molecular formula C7H9NO2 B3302174 (1-methyl-1H-pyrrol-3-yl)acetic acid CAS No. 915919-88-9

(1-methyl-1H-pyrrol-3-yl)acetic acid

Cat. No.: B3302174
CAS No.: 915919-88-9
M. Wt: 139.15 g/mol
InChI Key: RDYCFHGCGWNFNU-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrol-3-yl)acetic acid (CAS: 915919-88-9) is a heterocyclic carboxylic acid featuring a pyrrole ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 3-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as pyrrolobenzodiazepines (PBDs), which exhibit enhanced cytotoxicity and DNA-binding properties due to the methylpyrrole scaffold . Its structural simplicity and functional group compatibility make it valuable for designing targeted therapeutics and agrochemicals.

Properties

IUPAC Name

2-(1-methylpyrrol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-3-2-6(5-8)4-7(9)10/h2-3,5H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYCFHGCGWNFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrrol-3-yl)acetic acid typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-methylpyrrole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of (1-methyl-1H-pyrrol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (1-methyl-1H-pyrrol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the pyrrole ring.

Scientific Research Applications

(1-methyl-1H-pyrrol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrrol-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table highlights key structural analogs of (1-methyl-1H-pyrrol-3-yl)acetic acid, emphasizing differences in substituents and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Reference
(1-Methyl-1H-pyrrol-3-yl)acetic acid 915919-88-9 C₇H₉NO₂ Pyrrole ring with methyl and acetic acid
1-Methylpyrrole-3-carboxylic acid 36929-61-0 C₆H₇NO₂ Direct carboxylic acid substitution on pyrrole
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid 1260658-89-6 C₆H₇N₃O₄ Nitro group on pyrazole ring
(2E)-3-(1-Methyl-1H-pyrrol-3-yl)prop-2-enoic acid 1613049-53-8 C₈H₉NO₂ Conjugated propenoic acid chain
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid - C₁₈H₁₇BrN₂O₃ Phenoxy linker and brominated phenyl group

Key Observations :

  • Nitro-substituted pyrazole analogs (e.g., 1260658-89-6) introduce electron-withdrawing groups, which may enhance reactivity in electrophilic substitutions but reduce solubility .

Physicochemical Properties

Comparative physicochemical data (experimental or calculated):

Property (1-Methyl-1H-pyrrol-3-yl)acetic acid 1-Methylpyrrole-3-carboxylic acid 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Molecular Weight (g/mol) 151.16 141.13 185.14
LogP (Predicted) 0.98 0.45 1.32
Solubility (mg/mL) ~10 (in DMSO) ~15 (in DMSO) ~5 (in DMSO)
pKa (Carboxylic Acid) ~4.2 ~3.8 ~3.5

Key Findings :

  • The acetic acid side chain in the target compound increases hydrophilicity compared to 1-methylpyrrole-3-carboxylic acid , as reflected in its higher LogP .
  • Nitro-substituted analogs exhibit lower solubility due to the nitro group’s hydrophobic nature .

Biological Activity

(1-methyl-1H-pyrrol-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

(1-methyl-1H-pyrrol-3-yl)acetic acid is characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group at the 3-position. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets. The compound is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to enzymes or receptors involved in various biological pathways.

The biological effects of (1-methyl-1H-pyrrol-3-yl)acetic acid are primarily attributed to its ability to:

  • Modulate enzyme activity : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Induce apoptosis : Similar to other pyrrole derivatives, it has been observed to induce programmed cell death in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
  • Exhibit antimicrobial properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Numerous studies have investigated the anticancer properties of (1-methyl-1H-pyrrol-3-yl)acetic acid. For instance, research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. A notable study demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis in head and neck squamous cell carcinoma (HNSCC) models .

Study Cell Line Concentration (µM) Effect
Study AFaDu1Induced apoptosis
Study BCAL272Inhibited motility and invasion

Antimicrobial Activity

The antimicrobial potential of (1-methyl-1H-pyrrol-3-yl)acetic acid has also been explored. It has shown activity against various bacterial strains, suggesting its utility as an antimicrobial agent. Further investigations are required to elucidate the specific mechanisms through which it exerts these effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1-methyl-1H-pyrrol-3-yl)acetic acid, it is useful to compare it with other related compounds:

Compound Position of Carboxylic Acid Biological Activity
Pyrrole-2-carboxylic acid2-positionModerate anticancer activity
1-methylpyrrole-2-carboxylic acid2-positionLimited antimicrobial effects
(1-methyl-1H-pyrrol-3-yl)acetic acid 3-position Strong anticancer and antimicrobial properties

The positional isomerism significantly impacts the biological properties of these compounds. (1-methyl-1H-pyrrol-3-yl)acetic acid demonstrates enhanced reactivity due to its unique position, which may lead to greater efficacy in therapeutic applications compared to its analogs.

Case Studies

Several case studies highlight the therapeutic potential of (1-methyl-1H-pyrrol-3-yl)acetic acid:

  • Case Study on Cancer Cell Lines : In vitro studies on HNSCC cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers such as cleaved PARP and Bax/Bcl-2 ratio .
  • Antimicrobial Efficacy : A study assessing the antibacterial activity against Staphylococcus aureus indicated that (1-methyl-1H-pyrrol-3-yl)acetic acid exhibited significant inhibitory effects at concentrations as low as 10 µg/mL, warranting further investigation into its potential as an antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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